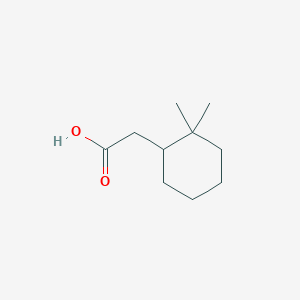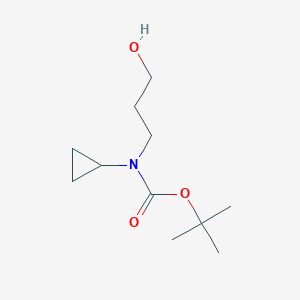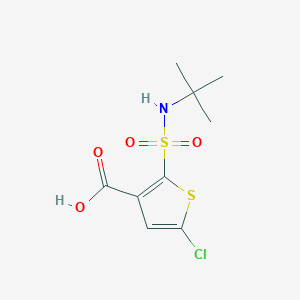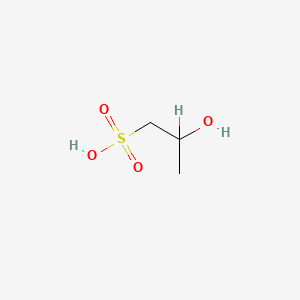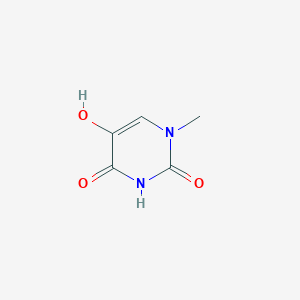
5-Hydroxy-1-methyluracil
Vue d'ensemble
Description
5-Hydroxy-1-methyluracil is a pyrimidine derivative with the chemical formula C5H6N2O2. It is also known as 5-Hydroxymethyluracil . This compound plays a significant role in pharmacology due to its immunomodulatory and antioxidant properties .
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methyluracil involves the oxidation of 6-methyluracil using (NH4)2S2O8 under the conditions of the Elbs reaction . Notably, metal phthalocyanine oxidation catalysts, particularly Fe (II) , Fe (III) , and Co phthalocyanines , enhance the yield of 5-Hydroxy-1-methyluracil to an impressive 95% .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-methyluracil consists of a uracil ring with an additional hydroxymethyl group attached at the 5-position . This modification imparts unique properties to the compound, making it an effective immunomodulator and antioxidant .
Chemical Reactions Analysis
While 5-Hydroxy-1-methyluracil itself does not participate in many direct chemical reactions, its derivatives may exhibit enhanced antioxidant activity. For instance, 5-hydroxy-1,3,6-trimethyluracil , a related compound, surpasses 5-Hydroxy-1-methyluracil in both antioxidant activity and bioavailability .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Acid-Base Properties and Spectroscopy
5-Hydroxy-1,3,6-trimethyluracil has been studied using 1H, 13C, and 15N NMR as well as UV spectroscopy. This research elucidated the constants and thermodynamic characteristics of its acid-base equilibrium in aqueous solutions and the stepwise mechanism of 5-hydroxy-6-methyluracil dissociation in aqueous solutions (Petrova et al., 2020).
Protective Effects in Intoxication
A study investigated the protective effects of a composition of 5-hydroxy-6-methyluracil with ascorbic acid against morphological changes in parenchymal organs (liver, kidneys, and pancreas) under acute exposure to high doses of carbon tetrachloride (Repina et al., 2020).
Structural and Sorption Properties
The crystalline phase of 5-hydroxy-6-methyluracil was studied using X-ray diffraction analysis. This research provided insights into its dimeric molecule structure and its self-association process leading to the formation of a network structure with alternating hydrophilic and hydrophobic cavities (Ivanov et al., 2005).
Oxidation Properties
5-Hydroxy-6-methyluracil was found to be oxidized by molecular oxygen in an alkaline aqueous solution. This study revealed the effect of temperature, concentration of alkali and oxygen on the reaction rate (Petrova et al., 2021).
Role in DNA Maintenance
Research has shown that 5-Hydroxymethyluracil-DNA glycosylase plays a role in the maintenance of 5-methylcytosine in DNA, suggesting its importance in genetic regulation and repair processes (Boorstein et al., 1989).
Antioxidant and Antiradical Properties
Studies have demonstrated the antiradical activity of 5-hydroxy-6-methyluracil and its associates with succinic acid, highlighting its potential in oxidative stress management (Yakupova et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
5-hydroxy-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-2-3(8)4(9)6-5(7)10/h2,8H,1H3,(H,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJSJGNIVYOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methyluracil | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



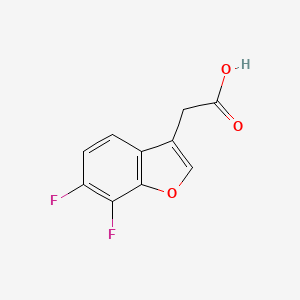
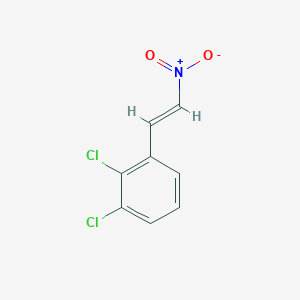
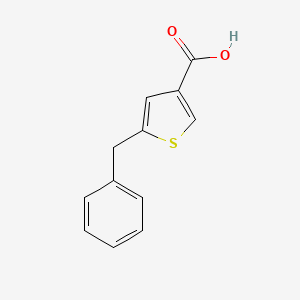

![Thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3379312.png)
